molecular formula C13H14O B13505763 6-Phenylspiro[3.3]heptan-2-one

6-Phenylspiro[3.3]heptan-2-one

Cat. No.: B13505763
M. Wt: 186.25 g/mol
InChI Key: FAPKMHUTKIWNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylspiro[3.3]heptan-2-one is a chemical compound with the molecular formula C13H14O and a molecular weight of 186.25 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylspiro[3.3]heptan-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of phenylmagnesium bromide with a suitable ketone precursor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield . The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenylspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 6-Phenylspiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylspiro[3.3]heptan-2-one is unique due to its spirocyclic structure combined with a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

6-phenylspiro[3.3]heptan-2-one

InChI

InChI=1S/C13H14O/c14-12-8-13(9-12)6-11(7-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

FAPKMHUTKIWNGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(=O)C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.